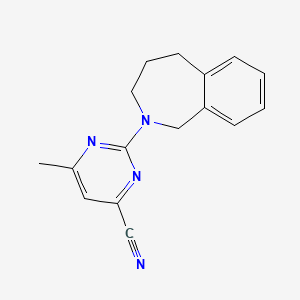
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid, also known as MOTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOTAP is a thiadiazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammatory and cancer pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, it has been shown to reduce inflammation in models of rheumatoid arthritis and to inhibit the growth of tumors in models of cancer. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid. One area of interest is its potential as a chemotherapy agent for cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a herbicide in agriculture. Studies are needed to determine its effectiveness in controlling weeds and its impact on non-target organisms. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid and its potential applications in materials science.
Synthesis Methods
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylthiadiazole with ethyl acetoacetate and acetic anhydride. The resulting intermediate is then reacted with sodium hydroxide to form the final product, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid. The synthesis of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been optimized to produce high yields and purity.
Scientific Research Applications
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for autoimmune diseases, such as rheumatoid arthritis, and as a chemotherapy agent for cancer. In agriculture, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied for its ability to form self-assembled monolayers on metal surfaces, which could have applications in nanotechnology.
properties
IUPAC Name |
2-methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-3(6(11)12)5(10)8-4-2-7-9-13-4/h2-3H,1H3,(H,8,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZBXOBASHNJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=NS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)

![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)
![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)